molecular formula C9H18Cl2N2 B13558715 N-methyl-N-(prop-2-yn-1-yl)piperidin-4-aminedihydrochloride

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-aminedihydrochloride

Cat. No.: B13558715
M. Wt: 225.16 g/mol
InChI Key: XUUAVPRXGLERGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Milestones in Piperidine-Based Drug Development

Era Compound Class Neuropharmacological Target Clinical Impact
1950s–1970s Tricyclic antidepressants Norepinephrine reuptake inhibition Treatment of depression and anxiety disorders
1980s–1990s Atypical antipsychotics Dopamine D₂ receptor antagonism Management of schizophrenia and bipolar disorder
2000s–2020s MAO-B inhibitors Monoamine oxidase B inhibition Neuroprotection in Parkinson’s disease

The evolution of piperidine derivatives reflects incremental advances in molecular design. For example, the incorporation of N-alkyl substituents in compounds like haloperidol enhanced dopamine receptor selectivity. Similarly, the introduction of electron-donating groups at the piperidine C3/C4 positions improved MAO-B inhibitory potency, as demonstrated by rasagiline derivatives. Contemporary research has expanded these principles to address multifactorial CNS pathologies, including neurodegeneration and neuropathic pain.

Rationale for Propargylamine Functionalization in Central Nervous System-Targeted Therapeutics

Propargylamine (–CH₂–C≡CH) functionalization represents a strategic modification to enhance the neuropharmacological profile of piperidine derivatives. This moiety confers three principal advantages:

  • MAO-B Selectivity : The propargylamine group forms covalent adducts with the flavin adenine dinucleotide (FAD) cofactor in MAO-B, enabling irreversible inhibition. Computational studies indicate that the alkyne group’s electron-deficient π-system facilitates interactions with hydrophobic residues in the MAO-B active site.
  • Neuroprotective Effects : Propargylamine derivatives attenuate mitochondrial apoptosis by stabilizing Bcl-2 proteins and suppressing caspase-3 activation.
  • Metabolic Stability : The triple bond in propargylamine resists oxidative metabolism by cytochrome P450 enzymes, prolonging systemic exposure.

Structural Determinants of Propargylamine-Piperidine Synergy

Feature Role in CNS Targeting Supporting Evidence
Piperidine Nitrogen Facilitates hydrogen bonding with aspartate residues Molecular docking studies of MAO-B inhibitors
Propargyl Terminal Participates in FAD adduct formation Kinetic analyses of irreversible MAO-B inhibition
N-Methyl Substitution Enhances lipophilicity for blood-brain barrier penetration LogP comparisons of analogs

The dihydrochloride salt form of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine further optimizes solubility for intravenous or intranasal administration, critical for acute neuropsychiatric interventions. Current investigations focus on leveraging this scaffold’s dual MAO-B inhibitory and neurotrophic properties to develop disease-modifying therapies for Alzheimer’s and Parkinson’s diseases.

Properties

Molecular Formula

C9H18Cl2N2

Molecular Weight

225.16 g/mol

IUPAC Name

N-methyl-N-prop-2-ynylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C9H16N2.2ClH/c1-3-8-11(2)9-4-6-10-7-5-9;;/h1,9-10H,4-8H2,2H3;2*1H

InChI Key

XUUAVPRXGLERGD-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1CCNCC1.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-aminedihydrochloride

General Synthetic Strategy

The synthesis of this compound generally involves multi-step organic reactions centered on the alkylation of piperidine derivatives with propargyl (prop-2-yn-1-yl) groups. The key steps include:

  • Alkylation of Piperidine Nitrogen: Introduction of the propargyl group via nucleophilic substitution (S_N2) using propargyl bromide or similar alkynyl halides.
  • Methylation: N-methylation of the secondary amine to form the tertiary amine.
  • Salt Formation: Conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid in an ether or ethereal solution.

These steps are typically carried out under controlled conditions to optimize yield and purity.

Detailed Synthetic Routes

Alkylation via S_N2 Substitution

One common approach involves the reaction of piperidin-4-amine or its derivatives with propargyl bromide, where the nucleophilic nitrogen attacks the electrophilic carbon of propargyl bromide, displacing bromide and forming the N-propargylated intermediate.

  • Reaction Conditions: Typically performed in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at low to moderate temperatures (0–50 °C).
  • Base Use: A mild base such as potassium carbonate or triethylamine may be employed to neutralize the generated hydrobromic acid and drive the reaction forward.
N-Methylation

The secondary amine intermediate is methylated using methylating agents such as methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke methylation), converting it to the tertiary amine.

  • Reaction Conditions: Methylation is often conducted under reflux conditions in solvents like acetonitrile or ethanol.
  • Purification: After methylation, purification by chromatography or recrystallization is standard to isolate the pure tertiary amine.
Formation of Dihydrochloride Salt

The free base tertiary amine is converted into the dihydrochloride salt to enhance stability, solubility, and crystallinity.

  • Method: The free base is dissolved in a minimum amount of ether or ethereal solvent, followed by the slow addition of an ether-saturated hydrochloric acid solution or gaseous HCl.
  • Result: Immediate precipitation of a white solid dihydrochloride salt occurs.
  • Isolation: The salt is collected by filtration, washed with cold ether, and dried under vacuum.

This salt formation method is described as rapid and efficient, yielding high-purity crystalline material.

Representative Synthesis Scheme

Step Reactants/Conditions Product/Notes
1. Alkylation Piperidin-4-amine + propargyl bromide, base (K2CO3), solvent (CH3CN), 0–50 °C N-(prop-2-yn-1-yl)piperidin-4-amine intermediate
2. Methylation Intermediate + methyl iodide or Eschweiler–Clarke conditions, reflux N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine (free base)
3. Salt formation Free base + HCl in ether, 0 °C to room temp This compound (white solid)

Analytical and Purification Techniques

Research Findings and Optimization

  • The alkylation step is sensitive to reaction temperature and solvent choice; polar aprotic solvents favor higher yields.
  • Methylation efficiency depends on the methylating agent; methyl iodide provides cleaner reactions but requires careful handling.
  • Salt formation in ether ensures rapid precipitation and high purity of the dihydrochloride salt.
  • Hydrogenation techniques (Pd/C or Pd(OH)2/C with H2) are sometimes used in related compounds to reduce alkynes to alkanes, but for this compound, the alkyne functionality is preserved.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield/Remarks Reference
Alkylation Piperidin-4-amine + propargyl bromide, K2CO3, CH3CN, 0–50 °C Moderate to high yield; S_N2 reaction
N-Methylation Methyl iodide or Eschweiler–Clarke, reflux in ethanol or CH3CN High yield; careful purification needed
Dihydrochloride Salt Formation Ether solution + ether-saturated HCl, 0 °C to RT Immediate precipitation; high purity

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where the propargyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce different amine derivatives.

Scientific Research Applications

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present

Comparison with Similar Compounds

Comparison with Mono-Hydrochloride Analogues

Compound : 1-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine hydrochloride

  • Key Difference: The mono-hydrochloride form (C₉H₁₇ClN₂) lacks a second protonation site, reducing aqueous solubility compared to the dihydrochloride (C₉H₁₈Cl₂N₂).
  • Applications: Mono-hydrochlorides are often intermediates in synthesis, while dihydrochlorides are preferred for formulations requiring higher bioavailability .

Comparison with Sulfur-Containing Piperidine Derivatives

Compound: N'-(isoquinolin-4-yl)-N-methyl-N-(prop-2-yn-1-yl)sulfuramidimidoyl fluoride

  • Key Difference : Incorporates a sulfuramidimidoyl fluoride group, enabling covalent interactions with biological targets (e.g., enzyme inhibition). The propargyl group allows orthogonal functionalization, but the sulfur moiety introduces distinct reactivity (e.g., sulfur(VI) fluoride exchange chemistry) .
  • Applications: Used in covalent drug design, contrasting with the dihydrochloride’s role as a non-covalent binder or intermediate .

Comparison with Aromatic-Substituted Piperidines

Compound : 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride

  • Key Difference : A pyrimidinyl substituent introduces aromaticity and hydrogen-bonding capability, increasing affinity for nucleic acids or enzyme active sites.
  • Applications : Likely used in kinase inhibitors or antiviral agents, whereas the propargyl-substituted compound may prioritize modular derivatization .

Comparison with Pharmaceutical Impurities

Compound : N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (Impurity D)

  • Key Difference : Bulky aromatic substituents enhance lipophilicity and receptor binding (e.g., opioid or antipsychotic targets). The absence of ionizable groups reduces solubility compared to dihydrochlorides .
  • Applications : Impurities highlight structural motifs in active pharmaceutical ingredients (APIs), whereas the dihydrochloride is tailored for solubility and reactivity .

Comparison with Alkenyl-Substituted Amines

Compound : N-methyl-3-buten-1-amine

  • Key Difference : The butenyl group (alkene) enables Michael additions or polymerizations, while the propargyl group (alkyne) is suited for click chemistry.
  • Applications: Butenyl derivatives may serve as monomers or crosslinkers, contrasting with the dihydrochloride’s role in targeted drug delivery .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility (Water) Applications
N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride C₉H₁₈Cl₂N₂ 241.16 Propargyl, Piperidine High Drug intermediates, Click chemistry
1-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine hydrochloride C₉H₁₇ClN₂ 200.70 Propargyl, Piperidine Moderate Synthetic intermediates
N'-(isoquinolin-4-yl)-N-methyl-N-(prop-2-yn-1-yl)sulfuramidimidoyl fluoride C₁₆H₁₅FN₃S 316.37 Sulfuramidimidoyl fluoride Low (organic solvents) Covalent inhibitors
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride C₉H₁₄Cl₂N₄ 261.15 Pyrimidine, Piperidine High Kinase inhibitors

Biological Activity

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-aminedihydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₈H₁₄Cl₂N₂, characterized by a piperidine backbone with a prop-2-yn-1-yl substituent and an N-methyl group. Its unique structure allows for various interactions within biological systems, making it a subject of interest in drug discovery.

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer properties. These compounds interact with cellular DNA, inhibiting tumor growth and promoting apoptosis in cancer cell lines. A study highlighted that modifications in the piperidine structure can significantly enhance the compound's efficacy against various cancer types.

The mechanism of action involves the compound's ability to bind to specific receptors and modulate their activity, particularly in neurotransmitter systems. This interaction is crucial for its pharmacological effects, which may include:

  • Inhibition of tumor cell proliferation
  • Induction of apoptosis
  • Modulation of cholinergic activity

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique biological activities conferred by the propynyl group in N-methyl-N-(prop-2-yn-1-y)piperidin. The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
N-(Prop-2-en-1-yl)piperidin-4-amineContains an alkene instead of an alkyneAnticancer properties
1-Methyl-N-(prop-2-en-1-yl)piperidinSimilar piperidine structure but with propeneNeuroactive compounds
4-(Propyl)piperidineLacks alkyne functionalityAntidepressant effects
N-MethylpiperidinNo alkyne or propylene substituentsBroad pharmacological applications

This comparison underscores how the structural features influence the biological activity of these compounds.

Study on Anticancer Activity

In a recent study, N-methyl-N-(prop-2-yn-1-y)piperidin was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A431 (skin cancer). The compound demonstrated significant cytotoxicity, with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin. The study concluded that the compound's unique structure contributed to its enhanced anticancer activity .

Cholinesterase Inhibition

Another area of research focused on the cholinesterase inhibitory activity of related piperidine derivatives. N-methyl-N-(prop-2-yn-1-y)piperidin was found to exhibit dual inhibition against cholinesterase and monoamine oxidase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Future Directions

The ongoing research into N-methyl-N-(prop-2-yn-1-y)piperidin aims to further elucidate its mechanisms and optimize its pharmacological properties. Potential areas for future studies include:

  • Structure–Activity Relationship (SAR) Studies : To identify modifications that enhance efficacy and reduce toxicity.
  • In Vivo Studies : To evaluate therapeutic effectiveness and safety profiles in animal models.
  • Clinical Trials : To assess the compound's potential as a novel therapeutic agent in oncology and neurology.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersExpected Outcomes
1H^1H-NMRSolvent: D2 _2O, δ 1.5–3.0 ppm (piperidine)Propargyl CH2_2: δ 2.5 ppm (triplet)
HRMSIonization: ESI+, Resolution: 30,000[M+H]+^+: m/z 195.1 (calculated)
X-raySpace group: P21_1, R-factor: <0.05Confirmed dihedral angles (e.g., 55–60°)

Q. Table 2. Stability Under Stress Conditions

ConditionTime (Weeks)Degradation (%)Major Degradant
40°C/75% RH43.2N-Methylpiperidine oxide
UV Light (254 nm)25.8Propargyl cleavage product

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.